2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[2-(1H-indol-3-yl)ethyl]propanediamide
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[2-(1H-indol-3-yl)ethyl]propanediamide is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, and two indole moieties connected via a propanediamide linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[2-(1H-indol-3-yl)ethyl]propanediamide typically involves multi-step organic synthesis. A common synthetic route may include:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, can be synthesized through halogenation and trifluoromethylation of pyridine derivatives.
Indole Derivative Preparation: The indole moieties can be synthesized via Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones.
Coupling Reaction: The pyridine intermediate is then coupled with the indole derivatives using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves amidation to form the propanediamide linkage, which can be achieved using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the pyridine ring or the amide linkages, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the indole rings, facilitated by reagents like bromine or nitronium ions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitronium tetrafluoroborate (NO2BF4)
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced pyridine or amide derivatives
Substitution: Halogenated or nitrated indole derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s indole moieties are known for their bioactivity. Indole derivatives have been studied for their antiviral, anticancer, and antimicrobial properties . This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[2-(1H-indol-3-yl)ethyl]propanediamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors due to their structural similarity to tryptophan and serotonin. The compound could potentially inhibit or activate specific pathways by binding to these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
- 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine
Uniqueness
Compared to similar compounds, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N’-bis[2-(1H-indol-3-yl)ethyl]propanediamide is unique due to its dual indole moieties and the propanediamide linkage. This structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[2-(1H-indol-3-yl)ethyl]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25ClF3N5O2/c30-22-13-19(29(31,32)33)16-38-26(22)25(27(39)34-11-9-17-14-36-23-7-3-1-5-20(17)23)28(40)35-12-10-18-15-37-24-8-4-2-6-21(18)24/h1-8,13-16,25,36-37H,9-12H2,(H,34,39)(H,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOOYUPVEUKGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(C3=C(C=C(C=N3)C(F)(F)F)Cl)C(=O)NCCC4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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